Methyl Perfluorododecanoate

Descripción

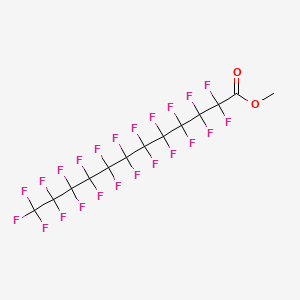

Structure

3D Structure

Propiedades

IUPAC Name |

methyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-tricosafluorododecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H3F23O2/c1-38-2(37)3(14,15)4(16,17)5(18,19)6(20,21)7(22,23)8(24,25)9(26,27)10(28,29)11(30,31)12(32,33)13(34,35)36/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABNZIVVYHQYSLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H3F23O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60338250 | |

| Record name | Methyl Perfluorododecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60338250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

628.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56554-52-0 | |

| Record name | Methyl Perfluorododecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60338250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dodecanoic acid, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-tricosafluoro-, methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Derivatization Approaches for Methyl Perfluorododecanoate

Esterification Pathways for Perfluorinated Carboxylic Acids

The most common approach for the synthesis of methyl perfluorododecanoate involves the esterification of its corresponding carboxylic acid, perfluorododecanoic acid. This transformation is typically achieved through acid-catalyzed reactions with methanol (B129727).

One of the most established methods is the Fischer-Speier esterification , which involves reacting the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst. tamu.edumasterorganicchemistry.com This equilibrium-driven reaction is pushed towards the product side by using a large excess of the alcohol, which also often serves as the solvent, or by removing the water formed during the reaction. tamu.edu

Commonly used acid catalysts for this process include sulfuric acid (H₂SO₄) and boron trifluoride (BF₃). operachem.com

Typical Fischer Esterification Procedure using Sulfuric Acid Catalyst: A general procedure involves dissolving perfluorododecanoic acid in a significant excess of anhydrous methanol. A catalytic amount of concentrated sulfuric acid is then carefully added to the solution. The reaction mixture is subsequently heated under reflux for a specific duration to drive the reaction to completion. Following the reaction, the excess methanol is removed under reduced pressure. The resulting crude product is then purified through extraction and washing steps to remove any unreacted acid and the catalyst, yielding this compound. tamu.edu

| Reactants | Catalyst | Key Conditions | Product |

| Perfluorododecanoic Acid, Methanol | Sulfuric Acid (H₂SO₄) | Reflux, Excess Methanol | This compound |

| Perfluorododecanoic Acid, Methanol | Boron Trifluoride (BF₃) | Reflux, Excess Methanol | This compound |

Advanced Synthetic Strategies for this compound and its Analogues

Beyond traditional esterification, advanced synthetic methodologies offer alternative routes to this compound and its analogues, often providing milder reaction conditions or accommodating a broader range of functional groups.

One such method involves the use of diazomethane (CH₂N₂) or its safer, more stable surrogate, trimethylsilyldiazomethane (B103560) (TMS-diazomethane) . libretexts.orgtcichemicals.commasterorganicchemistry.com Carboxylic acids are readily converted to their methyl esters upon reaction with diazomethane. libretexts.orglibretexts.org The reaction proceeds via an initial acid-base reaction where the carboxylic acid protonates diazomethane, followed by a nucleophilic attack of the carboxylate anion on the methyl group of the diazonium intermediate. libretexts.orglibretexts.org This method is known for its high yields and mild conditions, avoiding the need for strong acids and high temperatures. masterorganicchemistry.com

Transesterification presents another viable synthetic route. This process involves the conversion of one ester to another by reacting it with an alcohol in the presence of an acid or base catalyst. For instance, a different perfluoroalkyl ester could be converted to this compound by reacting it with methanol under appropriate catalytic conditions. This method is particularly useful when the starting ester is more readily available than the corresponding carboxylic acid. researchgate.nete3s-conferences.org

Chemical Modification and Derivatization Techniques in Research Contexts

The ester functional group in this compound serves as a key site for chemical modification and derivatization, allowing for the synthesis of a variety of related compounds for research purposes.

Reduction to Primary Alcohols: A significant derivatization is the reduction of the methyl ester to the corresponding primary alcohol, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-tricosafluorododecan-1-ol. This transformation is typically accomplished using strong reducing agents such as lithium aluminum hydride (LiAlH₄) . ic.ac.ukmasterorganicchemistry.comyoutube.com The reaction involves the nucleophilic addition of a hydride ion to the carbonyl carbon of the ester, followed by the elimination of the methoxide (B1231860) group and a subsequent reduction of the intermediate aldehyde. masterorganicchemistry.comyoutube.com

| Starting Material | Reagent | Product | Functional Group Transformation |

| This compound | Lithium Aluminum Hydride (LiAlH₄) | 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-tricosafluorododecan-1-ol | Ester to Primary Alcohol |

Reaction with Grignard Reagents to form Tertiary Alcohols: this compound can be reacted with Grignard reagents (R-MgX) to produce tertiary alcohols. This reaction proceeds through a double addition of the Grignard reagent to the ester. The first equivalent adds to the carbonyl group, leading to the elimination of the methoxide group and the formation of a ketone intermediate. A second equivalent of the Grignard reagent then rapidly adds to the ketone, and subsequent acidic workup yields the tertiary alcohol. masterorganicchemistry.com This allows for the introduction of two identical alkyl or aryl groups at the carbonyl carbon.

Amide Formation: The methyl ester can be converted to a variety of amides through reaction with primary or secondary amines. This aminolysis reaction typically requires heating and may be catalyzed by the amine itself or by the addition of a catalyst. This derivatization is a common strategy to create perfluorinated amides with diverse functionalities.

Advanced Analytical Methodologies for Methyl Perfluorododecanoate Detection and Quantification

Chromatographic-Mass Spectrometric Techniques for Trace Analysis

Chromatography coupled with mass spectrometry stands as the cornerstone for the analysis of PFAS compounds due to its high sensitivity and specificity. lcms.cz These techniques allow for the separation of complex mixtures and the precise identification and quantification of target analytes, even at trace levels.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocols

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used technique for the determination of PFAS, including methyl perfluorododecanoate, in a variety of matrices. nih.govsigmaaldrich.com This method offers high sensitivity and selectivity, making it ideal for detecting the low concentrations at which these compounds are often found. nih.gov The use of isotope dilution is a common practice to ensure accurate quantification by compensating for matrix effects and variations in instrument response. nih.gov

LC-MS/MS protocols typically involve the use of a reversed-phase column for chromatographic separation. redalyc.org The mobile phase usually consists of a mixture of water and an organic solvent, such as methanol (B129727) or acetonitrile, with additives like ammonium (B1175870) acetate (B1210297) to improve ionization efficiency. sigmaaldrich.com The mass spectrometer is operated in negative ion mode using electrospray ionization (ESI), as PFAS compounds readily form negative ions. Multiple reaction monitoring (MRM) is employed for quantification, providing high specificity by monitoring a specific precursor-to-product ion transition for each analyte. epa.gov

Interactive Data Table: Typical LC-MS/MS Parameters for PFAS Analysis

| Parameter | Setting |

| Analytical Column | C18 reversed-phase |

| Mobile Phase A | Water with ammonium acetate |

| Mobile Phase B | Methanol or Acetonitrile |

| Ionization Mode | Negative Electrospray (ESI-) |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

While LC-MS/MS is more common for the analysis of ionic PFAS, gas chromatography-mass spectrometry (GC-MS) is a valuable tool for the determination of volatile and semi-volatile PFAS, including esters like this compound. nih.gov A significant advantage of GC is its high chromatographic resolution, which can be beneficial for separating isomers. nih.gov

For non-volatile PFAS, a derivatization step is necessary to increase their volatility for GC analysis. researchgate.net This often involves converting the polar functional groups into less polar derivatives. For instance, perfluorinated carboxylic acids can be esterified to their methyl or other alkyl esters. researchgate.net Electron impact (EI) or chemical ionization (CI) are common ionization techniques used in GC-MS for PFAS analysis. nih.gov Selected Ion Monitoring (SIM) can be employed to enhance sensitivity for trace-level detection. innovatechlabs.com

Interactive Data Table: Comparison of SCAN and SIM Modes in GC-MS for PFOA Analysis

| Method | Lowest Detection Concentration | Linearity (R²) |

| SCAN | 0.5 ppm | 0.9994 |

| SIM | 0.1 ppm | 0.9992 |

Data adapted from a study on PFOA, a related PFAS compound, to illustrate the principles of GC-MS analysis. innovatechlabs.com

High-Resolution Mass Spectrometry (HRMS) for Comprehensive Profiling

High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) and Orbitrap mass analyzers, offers significant advantages for the analysis of emerging contaminants like this compound. nih.govnih.gov HRMS provides highly accurate mass measurements, which aids in the confident identification of unknown compounds and the elucidation of their chemical formulas. nih.govnih.gov This capability is particularly useful for non-targeted screening of environmental samples to identify new and unexpected PFAS. nih.gov

The high resolving power of HRMS also helps to distinguish target analytes from matrix interferences, leading to more accurate quantification. nih.gov By examining mass defects, which are characteristic for halogenated compounds, analysts can selectively identify potential PFAS in complex datasets. nih.gov

Sample Preparation and Extraction Strategies for Diverse Matrices

Effective sample preparation is a critical step in the analytical workflow for PFAS analysis, as it aims to isolate and concentrate the target analytes from the sample matrix while removing interfering substances. organomation.comnih.gov The choice of extraction technique depends on the nature of the sample matrix, which can range from water and soil to biological tissues. organomation.com

Solid-Phase Extraction (SPE) Techniques

Solid-phase extraction (SPE) is the most common sample preparation technique for the analysis of PFAS in liquid samples. chromatographyonline.comsigmaaldrich.com It is a versatile method that can achieve sample clean-up, concentration, and solvent exchange in a few steps. chromatographyonline.com For PFAS analysis, weak anion exchange (WAX) sorbents are frequently used, as they can effectively retain the anionic forms of these compounds. epa.gov

The SPE process typically involves four steps: conditioning the sorbent, loading the sample, washing away interferences, and eluting the analytes of interest with a suitable solvent. organomation.com The automation of SPE has significantly improved sample throughput and reproducibility. nih.gov Recent advancements include the development of micro-SPE methods that reduce sample and solvent volumes and decrease preparation time. nih.gov

Interactive Data Table: Typical SPE Procedure for PFAS in Water Samples

| Step | Description |

| Conditioning | The SPE cartridge is rinsed with a solvent to activate the sorbent. |

| Sample Loading | The water sample is passed through the cartridge, and PFAS are retained. |

| Washing | The cartridge is washed with a weak solvent to remove interferences. |

| Elution | A stronger solvent is used to elute the retained PFAS for analysis. |

Advanced Matrix Effects Mitigation in Perfluorinated Ester Analysis

Matrix effects, which are the suppression or enhancement of the analyte signal due to co-eluting compounds from the sample matrix, are a significant challenge in the analysis of PFAS, including their esters. nih.govsemanticscholar.org These effects can lead to inaccurate quantification if not properly addressed. nih.gov

Several strategies are employed to mitigate matrix effects. The use of isotopically labeled internal standards that co-elute with the target analytes is a widely accepted approach to compensate for signal suppression or enhancement. nih.gov Thorough sample clean-up using techniques like SPE with graphitized carbon black can also help to remove interfering matrix components. nih.gov Additionally, optimizing chromatographic conditions to achieve better separation of the analyte from matrix components can minimize these effects. In some cases, diluting the sample extract can also reduce the impact of the matrix. chromforum.org

Non-Targeted and Suspect Screening Methodologies for Perfluorinated Esters

The landscape of per- and polyfluoroalkyl substances (PFAS) is vast and ever-expanding, with thousands of potential compounds, many of which are not routinely monitored. Traditional targeted analysis, which focuses on a predefined list of analytes, is often insufficient for capturing the full scope of PFAS contamination. To address this, non-targeted analysis (NTA) and suspect screening analysis (SSA) have emerged as powerful tools for identifying novel and unexpected perfluorinated compounds, including perfluorinated esters, in various environmental and biological matrices.

High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC), is the cornerstone of modern NTA and SSA workflows for PFAS. Instruments such as time-of-flight (TOF) and Orbitrap mass spectrometers provide the necessary mass accuracy and resolution to determine the elemental composition of unknown compounds.

A typical data processing workflow for identifying unknown PFAS, including esters, involves several key steps. Initially, raw data from the HRMS instrument is processed to detect molecular features, which are characterized by their mass-to-charge ratio (m/z), retention time, and intensity. Subsequently, data filtering techniques are applied to narrow down the vast number of detected features to those that are most likely to be fluorinated. A common and effective technique is the use of a mass defect filter. Due to the negative mass defect of fluorine, compounds with a high degree of fluorination will have a characteristic mass defect. Another powerful tool is the identification of homologous series, where compounds differ by a repeating unit, such as CF2. The presence of such a series provides strong evidence for the presence of a class of PFAS.

Once potential PFAS candidates are prioritized, their structures are tentatively elucidated by examining their fragmentation patterns (MS/MS spectra) and comparing them to spectral libraries or using in-silico fragmentation tools. For suspect screening, a predefined list of potential compounds is used to search the data for matches based on accurate mass.

Several studies have successfully employed these methodologies to identify a range of perfluorinated compounds, including esters, in various samples. For instance, a novel approach using high-performance liquid chromatography coupled with inductively coupled plasma tandem mass spectrometry and electrospray ionization mass spectrometry (HPLC-ICPMS/MS-ESI-MS) has demonstrated the ability to detect methyl esters of perfluorocarboxylic acids (PFCAs) that were not detectable by ESI-MS alone. nih.govnih.gov This highlights the potential for certain perfluorinated esters to be overlooked by conventional ESI-based non-targeted methods.

Furthermore, suspect screening of cosmetics and personal care products has revealed the presence of polyfluoroalkyl phosphate (B84403) esters (PAPs). researchgate.netresearchgate.netnih.gov In environmental samples, non-targeted screening has led to the identification of novel perfluoroalkyl ether carboxylic acids (PFECAs) and sulfonic acids (PFESAs) in natural waters. researchgate.netncsu.eduacs.org While the primary focus of many NTA studies has been on acidic and sulfonic PFAS, the methodologies are equally applicable to the detection of neutral and less ionizable species like perfluorinated esters. The table below provides examples of perfluorinated esters and related compounds that have been identified using these advanced analytical techniques.

| Compound Class | Specific Compound/Homologous Series | Matrix | Analytical Technique |

|---|---|---|---|

| Methyl Perfluorocarboxylates | Methyl esters of PFCAs | Spiked River Water | HPLC-ICPMS/MS-ESI-MS nih.govnih.gov |

| Polyfluoroalkyl Phosphate Esters (PAPs) | 6:2 diPAP | Cosmetics and Personal Care Products | LC-HRMS researchgate.netresearchgate.netnih.gov |

| Perfluoroalkyl Ether Carboxylic Acids (PFECAs) | Homologous series differing by CF2O | Natural Waters | LC-TOF-MS researchgate.netncsu.eduacs.org |

Method Validation and Quality Assurance in Environmental and Biological Studies

The robust detection and quantification of this compound and other perfluorinated esters in complex environmental and biological matrices necessitate rigorous method validation and a comprehensive quality assurance/quality control (QA/QC) program. These measures are crucial for ensuring the reliability, accuracy, and comparability of analytical data.

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. For the analysis of perfluorinated compounds, this typically involves assessing several key parameters:

Linearity and Range : The linearity of a method is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. This is typically evaluated by analyzing a series of calibration standards and assessing the coefficient of determination (R²) of the resulting calibration curve, which should ideally be ≥0.99.

Accuracy : Accuracy refers to the closeness of a measured value to a known or accepted reference value. It is often determined through recovery studies by spiking a blank matrix with a known concentration of the analyte and calculating the percentage of the analyte recovered. Acceptable recovery ranges are typically between 70% and 130%.

Precision : Precision is the degree of agreement among independent measurements of the same sample. It is usually expressed as the relative standard deviation (RSD) of replicate measurements. Intraday precision (repeatability) and interday precision (intermediate precision) are evaluated, with RSD values ideally below 15-20%.

Limit of Detection (LOD) and Limit of Quantification (LOQ) : The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. These are typically determined based on the signal-to-noise ratio (S/N) of low-level standards or from the standard deviation of blank measurements.

A robust quality assurance program is essential to maintain the integrity of analytical results over time. Key QA/QC practices in the analysis of perfluorinated esters include:

Analysis of Blanks : Various types of blanks are analyzed to monitor for potential contamination at different stages of the analytical process.

Method Blanks (or Laboratory Reagent Blanks) : These consist of all reagents used in the sample preparation process and are analyzed to check for contamination from the laboratory environment, reagents, and glassware.

Field Blanks : These are prepared in the field to assess contamination during sample collection and transport.

Instrument Blanks : These are run between samples to check for carryover on the analytical instrument.

Use of Duplicates :

Laboratory Duplicates : A sample is split into two subsamples in the laboratory and analyzed to assess method precision.

Field Duplicates : Two independent samples are collected from the same location at the same time to evaluate the precision of the entire sampling and analytical process.

Spiked Samples :

Matrix Spikes (MS) and Matrix Spike Duplicates (MSD) : A known amount of the analyte is added to a sample before extraction to assess the effect of the sample matrix on the analytical result. The analysis of MSDs provides information on matrix-effect-related precision.

Use of Standard Reference Materials (SRMs) or Certified Reference Materials (CRMs) : When available, SRMs or CRMs with certified concentrations of the target analytes are analyzed to assess the accuracy of the method.

Laboratory Accreditation : Laboratories performing these analyses should ideally be accredited to a recognized standard, such as ISO/IEC 17025, which demonstrates their technical competence and the implementation of a rigorous quality management system.

The following table summarizes typical method validation parameters for the analysis of perfluorinated compounds in environmental and biological samples.

| Parameter | Acceptance Criteria | Purpose |

|---|---|---|

| Linearity (R²) | ≥0.99 | Ensures a proportional response of the instrument to the analyte concentration. |

| Accuracy (% Recovery) | 70-130% | Demonstrates the closeness of the measured value to the true value. |

| Precision (% RSD) | <15-20% | Indicates the reproducibility of the analytical method. |

| Limit of Detection (LOD) | S/N ≥ 3 | Defines the lowest concentration at which the analyte can be detected. |

| Limit of Quantification (LOQ) | S/N ≥ 10 | Defines the lowest concentration that can be accurately and precisely measured. |

By adhering to these stringent method validation and QA/QC protocols, laboratories can produce high-quality, defensible data for the presence and concentration of this compound and other perfluorinated esters in environmental and biological samples.

Environmental Distribution, Fate, and Transport Dynamics of Methyl Perfluorododecanoate

Occurrence in Abiotic Environmental Compartments

While data specifically quantifying methyl perfluorododecanoate in the environment is limited, the widespread detection of its persistent degradation product, PFDoDA, serves as a strong indicator of its presence and distribution. The ester is expected to undergo hydrolysis in various environmental matrices, leading to the formation of PFDoDA.

PFDoDA has been detected in various aquatic environments globally, suggesting the transport and degradation of precursor compounds like this compound. In groundwater, longer-chain PFAS, including PFDoDA, have been reported with mean concentrations ranging from 0.1 to 3.4 ng/L. nih.gov In a national survey of groundwater in New Zealand, several PFAS were detected, with the most frequently found being PFHpA, PFHxA, and PFPeA. phfscience.nz While specific concentrations for PFDoDA were not highlighted as the most frequent, its presence in groundwater is documented in broader studies of PFAS contamination. nih.govnih.gov

Surface water monitoring in West Virginia, USA, has identified the presence of various PFAS, although the focus has often been on more commonly known compounds like PFOA and PFOS. usgs.gov However, studies in other regions have shown detectable levels of longer-chain PFCAs. For instance, in the Western Tropical Atlantic Ocean, PFDoDA was detected in most surface water samples, with concentrations of total PFAS ranging from 11 to 69 pg/L. nih.gov

In marine environments, PFDoDA has also been identified. A study of seawater from the German Bight of the North Sea reported PFDoDA concentrations ranging from below the limit of detection to 0.05 ng/L. service.gov.uk The presence of PFDoDA in such remote marine environments points to the long-range transport of its precursors. nih.gov

Table 1: Reported Concentrations of Perfluorododecanoic Acid (PFDoDA) in Aquatic Systems

| Environmental Compartment | Location | Concentration Range |

|---|---|---|

| Groundwater | Global (Meta-analysis) | 0.1 - 3.4 ng/L (mean for long-chain PFAS) nih.gov |

| Surface Water | Western Tropical Atlantic Ocean | Part of ΣPFAS ranging from 11 to 69 pg/L nih.gov |

The sorption of PFAS to soil and sediment is a key factor in their environmental distribution. In general, PFAS concentrations in soil are significantly higher than in other environmental media. nih.gov Studies of agricultural soils have shown that the concentration of PFAAs tends to decrease over a growing season, with leaching being a dominant removal process for shorter-chain compounds. usgs.gov For longer-chain PFCAs like PFDoDA, a greater proportion may be attributed to the formation of non-extractable residues. usgs.gov

Table 2: Reported Concentrations of Perfluorododecanoic Acid (PFDoDA) in Terrestrial Matrices

| Environmental Matrix | Location | Concentration Range/Value |

|---|---|---|

| Soil | Northeastern US Farms (biosolid-treated) | Part of Σ40PFAS up to 350 ng/g nih.gov |

| Sediment | French Aquatic Environments | Contributed 10% to ΣPFAS in some samples researchgate.net |

| Sediment | Pensacola Bay System, USA | Part of ΣPFAS up to 3.89 ng/g nih.gov |

The long-range atmospheric transport of volatile precursor compounds is a significant pathway for the global distribution of PFAAs. mdpi.com Volatile PFAS like fluorotelomer alcohols (FTOHs) can have atmospheric lifetimes of tens of days, allowing for widespread dispersal before they are degraded to form persistent PFAAs. mdpi.comresearchgate.net While direct measurements of this compound in the atmosphere are not widely available, its properties as a potentially volatile precursor suggest it can contribute to the atmospheric pool of PFAS.

Long-chain PFCAs, which include PFDoDA, tend to be associated with particulate matter in the atmosphere. mdpi.com These particles can then be transported over long distances and deposited in remote regions through wet and dry deposition. This atmospheric transport and subsequent deposition are considered a significant source of PFAAs to terrestrial and aquatic environments, far from direct industrial sources.

Environmental Transformation and Degradation Pathways

This compound is a precursor compound that is expected to transform in the environment to form the more stable perfluorododecanoic acid (PFDoDA). This transformation can occur through both biotic and abiotic processes.

The biodegradation of polyfluorinated compounds is a recognized transformation pathway in the environment. nih.gov Microbial communities in soil, sediment, and activated sludge can metabolize PFAS precursors. epa.gov A key mechanism in the breakdown of compounds like this compound is the cleavage of the ester bond through hydrolysis, which can be facilitated by microbial enzymes. nih.gov This process would result in the formation of perfluorododecanoic acid and methanol (B129727).

The general strategy for the microbial degradation of many polyfluorinated compounds involves an initial attack on the non-fluorinated functional groups. nih.govumn.edu For this compound, the ester group represents this point of vulnerability for microbial action, leading to its conversion to PFDoDA. The resulting PFDoDA is highly resistant to further microbial degradation.

Abiotic processes can also contribute to the transformation of this compound. Hydrolysis of the ester linkage can occur abiotically in aquatic environments, with the rate being influenced by factors such as pH and temperature. tandfonline.com Studies on perfluorinated alkyl esters suggest that hydrolysis can be a significant degradation pathway under certain environmental conditions. tandfonline.comacs.org

Photolysis, or the breakdown of compounds by light, is another potential abiotic degradation pathway for some PFAS. dntb.gov.uaresearchgate.netresearchgate.net While direct photolytic degradation of long-chain PFCAs is generally slow, the photodegradation of precursor compounds can be more significant. nih.gov The atmospheric lifetime of many volatile PFAS is determined by their reaction with hydroxyl radicals and photolysis. nih.govresearchgate.net It is plausible that this compound could undergo photolysis in the atmosphere or surface waters, contributing to its degradation to PFDoDA.

This compound as a Precursor to Perfluorododecanoic Acid (PFDoDA) and other Perfluoroalkyl Carboxylic Acids

This compound is classified as a precursor compound within the broad family of per- and polyfluoroalkyl substances (PFAS). While not as environmentally persistent as its terminal degradation products, it serves as a significant source of perfluoroalkyl carboxylic acids (PFCAs) through transformation processes in the environment. The primary mechanism for this transformation is microbially mediated hydrolysis.

Research on analogous fluorotelomer esters, such as 8:2 fluorotelomer stearate (B1226849) monoester (8:2 FTS), has demonstrated that the initial and predominant step in their environmental degradation is the cleavage of the ester linkage. nih.gov This process, often facilitated by microbial enzymes, releases the corresponding fluorotelomer alcohol (FTOH). nih.govpurdue.edu In the case of this compound, hydrolysis would yield methanol and 12:1 fluorotelomer alcohol.

Once formed, these FTOH intermediates are themselves subject to relatively rapid biodegradation. nih.gov The degradation of FTOHs proceeds through various pathways, ultimately leading to the formation of a suite of PFCAs. utoronto.ca For an intermediate like 12:1 FTOH, this subsequent degradation would be expected to produce Perfluorododecanoic Acid (PFDoDA) as a major terminal product, along with other shorter-chain PFCAs. Studies on the biodegradation of 8:2 FTOH have confirmed its transformation to Perfluorooctanoic Acid (PFOA) and other metabolites. nih.govutoronto.ca This two-step process—hydrolysis of the parent ester followed by oxidation of the resulting alcohol—confirms that fluorotelomer esters like this compound are indirect but significant environmental sources of highly persistent PFCAs. purdue.edu

Table 1: Biodegradation Half-life of a Fluorotelomer Ester Analog

| Compound | Matrix | Observed Half-life (t½) | Reference |

|---|---|---|---|

| 8:2 Fluorotelomer Stearate Monoester (8:2 FTS) | Aerobic Soil | 10.3 days | nih.gov |

| 8:2 Fluorotelomer Stearate Monoester (8:2 FTS) | Forest Soil | ~28 days | researchgate.net |

Intermedia Partitioning and Mobility in Environmental Systems

The movement and distribution of this compound between different environmental compartments—such as soil, water, and air—are governed by its physicochemical properties and the characteristics of the surrounding environment. As a polyfluorinated substance, its behavior is influenced by both its fluorinated tail and its functional group, leading to complex partitioning dynamics. itrcweb.org These processes are critical for understanding its potential for migration, the extent of contamination, and its role as a long-term source of terminal PFCAs. itrcweb.org

Sorption and Desorption Behavior in Soils and Sediments

The mobility of this compound in the subsurface is significantly influenced by its tendency to sorb to solid phases like soil and sediment. For PFAS, sorption is strongly correlated with two main factors: the organic carbon content of the soil and the length of the compound's perfluoroalkyl chain. nih.govtdl.org Longer-chain PFAS exhibit stronger sorption due to hydrophobic interactions between the fluorinated tail and soil organic matter. tdl.orgresearchgate.net

Given that this compound is a precursor to the long-chain PFDoDA (a C12 PFCA), it is expected to have a significant affinity for sorption in soils and sediments, particularly those rich in organic matter. ub.edu Studies on long-chain PFCAs and perfluoroalkane sulfonates (PFSAs) show that solid-liquid distribution coefficients (Kd) increase with increasing chain length. For example, the Kd values for PFOS (a C8 compound) are substantially higher than those for PFOA (a C8 compound) and PFBS (a C4 compound), indicating much lower mobility. nih.govresearchgate.net This strong sorption leads to high retardation in the subsurface and decreased mobility in groundwater. dioxin20xx.org

Desorption, the process by which a substance is released from a solid phase back into the water, is often limited for long-chain PFAS. Studies have shown that desorption yields for PFOS are significantly lower than for shorter-chain compounds, indicating that its sorption can be largely irreversible. nih.govresearchgate.net This suggests that this compound and its degradation product, PFDoDA, can be retained in soils and sediments for long periods, acting as a persistent source of groundwater contamination.

Table 2: Soil Sorption Coefficients for Representative Perfluoroalkyl Substances

| Compound | Chain Length | Organic Carbon-Normalized Sorption Coefficient (Koc) (mL/g) | Reference |

|---|---|---|---|

| Perfluorobutane Sulfonic Acid (PFBS) | C4 | 17 | nih.gov |

| Perfluorooctanoic Acid (PFOA) | C8 | 96 | nih.gov |

| Perfluorooctane (B1214571) Sulfonic Acid (PFOS) | C8 | 710 | nih.gov |

Volatilization and Atmospheric Transport Potential

Certain PFAS precursors, particularly fluorotelomer alcohols (FTOHs), are known to be sufficiently volatile to partition from soil or water into the atmosphere. ku.dk This volatilization allows for long-range atmospheric transport, which is considered a primary pathway for the contamination of remote environments, such as the Arctic, with PFCAs. ku.dkresearchgate.net The FTOHs are transported globally and then undergo atmospheric degradation, leading to the formation and subsequent deposition of persistent PFCAs. ku.dknih.gov

Ecotoxicological Assessments and Biological Interactions of Methyl Perfluorododecanoate

Bioaccumulation and Trophic Transfer in Ecological Food Webs

The tendency of a chemical to accumulate in living organisms and become more concentrated at successively higher levels in a food chain is a key aspect of its environmental risk profile. Long-chain PFAS, including PFDoDA, are recognized for their potential to bioaccumulate and biomagnify. nih.govfosan.org

Bioaccumulation refers to the uptake of a substance from the environment, including water, sediment, and food, leading to a concentration in an organism that is higher than in the surrounding medium. mdpi.com Per- and polyfluoroalkyl substances (PFAS) are known to be persistent and can accumulate in aquatic wildlife. vliz.bemdpi.com

Long-chain PFAS generally exhibit a higher potential for bioaccumulation in biota compared to their short-chain counterparts. mdpi.com Studies in various aquatic ecosystems have demonstrated the presence and accumulation of these compounds in a range of organisms. For instance, in estuarine environments, numerous PFAS have been found to have bioaccumulation potential in marine invertebrates (like aquatic worms, oysters, and crabs) and various forage fish species. nih.gov The concentration of these substances can be influenced by factors such as the organism's trophic position and the salinity of the water. nih.gov While specific bioaccumulation factor (BAF) data for methyl perfluorododecanoate is scarce, data for related long-chain PFAS indicate a high potential for accumulation. A substance is generally considered bioaccumulative when its BAF in aquatic species is higher than 2000. mdpi.com

Table 1: Bioaccumulation Factors (BAFs) for Selected Long-Chain PFAS in Aquatic Organisms

| Compound | Organism Type | Log BAF | Bioaccumulation Potential |

|---|---|---|---|

| Perfluorooctane (B1214571) Sulfonate (PFOS) | Fish & Invertebrates | 3.55 ± 0.83 | High |

| Perfluorononanoic Acid (PFNA) | Fish & Invertebrates | 3.17 ± 0.46 | High |

Note: This table presents data for related long-chain PFAS to indicate the expected behavior of compounds like PFDoDA. Data is compiled from multiple studies. mdpi.comnih.gov

Trophic magnification, or biomagnification, is the process whereby the concentration of a contaminant increases in organisms at successively higher levels in a food web. A Trophic Magnification Factor (TMF) greater than 1 is an indicator that a substance is biomagnifying. acs.orgsfu.ca

Research has shown that several long-chain PFAS exhibit trophic magnification. nih.gov Specifically, trophic magnification has been observed for perfluorododecanoate (PFDoDA) in a subtropical food web that included phytoplankton, zooplankton, invertebrates, fishes, and waterbirds. nih.gov Similarly, studies in a St. Lawrence River food web found that long-chain perfluorocarboxylates (PFCAs), including those with 10 to 13 carbons, were very bioaccumulative and showed potential for biomagnification. fosan.org These findings suggest that this compound, as a precursor to PFDoDA, could contribute to the biomagnification of PFDoDA within aquatic and terrestrial food webs.

Interactions with Biological Membranes and Macromolecules

The interaction of PFAS with biological structures at the molecular level, such as cell membranes and proteins, is fundamental to understanding their mechanisms of bioaccumulation and toxicity.

The cell membrane, a phospholipid bilayer, is a primary site of interaction for environmental contaminants. Studies on various PFAS have shown that they can partition into these model membranes. nih.govumn.edu The extent of this partitioning is positively correlated with the length of the fluorinated carbon chain. nih.gov

When PFAS incorporate into phospholipid bilayers, they can alter the membrane's physical properties. For example, they can affect the gel-to-fluid phase transition temperature, which is an indicator of membrane fluidity. nih.govnih.gov Research suggests that these interactions can disrupt the packing of the acyl chains of the phospholipids, potentially impacting membrane-related cellular processes. nih.govdigitellinc.com This affinity for phospholipid bilayers is a key factor in the permeation and accumulation of PFAS in tissues. acs.org

Once absorbed into an organism, the distribution and retention of PFAS are heavily influenced by their binding to proteins in the blood. nih.gov Human serum albumin (HSA), the most abundant protein in blood plasma, is a primary binding protein for many PFAS. mdpi.comnih.gov This binding enhances the solubility and extends the half-life of these chemicals in the body. nih.gov

The strength of the binding affinity generally increases with the length of the perfluorinated carbon chain of the PFAS molecule. nih.gov Studies have identified multiple binding sites for different PFAS on albumin. researchgate.netbiorxiv.org This strong interaction with serum proteins is a critical toxicokinetic property that contributes to the long biological half-lives and accumulation of long-chain PFAS observed in humans and wildlife. mdpi.com

In Vitro and In Vivo Ecotoxicological Studies on Organisms

Ecotoxicological studies are essential for determining the potential adverse effects of chemicals on living organisms. Both laboratory (in vitro) and whole-organism (in vivo) studies are used to assess these effects.

In vitro studies using cell cultures provide a means to screen chemicals for potential toxicity. nih.gov For example, a wide range of PFAS have been evaluated for their potential to cause developmental neurotoxicity using in vitro new approach methods (NAMs). nih.gov Such studies help to identify which structural features of PFAS molecules might be associated with higher toxicity potential. nih.gov Other in vitro research has investigated the cellular effects of related long-chain compounds like perfluorodecanoic acid (PFDA), noting impacts on cell membrane fluidity. dtic.mil

In vivo studies provide data on the effects of a substance on a whole organism. While specific in vivo ecotoxicological data for this compound are limited, studies on the closely related PFDA have shown various toxic effects. For instance, in vitro exposure of mouse oocytes to PFDA resulted in meiotic defects, increased reactive oxygen species, and a decline in oocyte quality, indicating potential reproductive toxicity. researchgate.net Such findings highlight the potential for long-chain PFAS to cause adverse biological effects.

Table 2: Summary of Ecotoxicological Studies on Related Long-Chain PFAS

| Study Type | Organism/Cell Model | Compound Studied | Observed Effects | Reference |

|---|---|---|---|---|

| In Vitro | Mouse Oocytes | Perfluorodecanoic Acid (PFDA) | Meiotic defects, oocyte apoptosis, decreased developmental potential. | researchgate.net |

| In Vitro | Human & Rat Neurons/Astrocytes | Various PFAS | Alterations in neural network activity, indicating developmental neurotoxicity potential. | nih.gov |

Impacts on Aquatic Biota (e.g., Fish Physiology, Behavior)

Long-chain perfluoroalkyl substances are recognized for their potential to exert sublethal toxicity in aquatic species. mdpi.com Studies on model organisms like zebrafish (Danio rerio) have provided significant insights into the physiological impacts of these compounds.

Research on Perfluorodecanoic acid (PFDA), a PFCA structurally similar to PFDoA, has demonstrated notable effects on fish. Long-term exposure of zebrafish to PFDA has been shown to modulate sex steroid hormone production and alter the expression of related genes along the hypothalamic-pituitary-gonad (HPG) axis in a sex-dependent manner. nih.gov For instance, male zebrafish exposed to PFDA showed a significant up-regulation of the vitellogenin 1 (vtg1) gene, which is a biomarker for estrogenic activity. nih.gov This indicates that long-chain PFCAs can have estrogenic potential in male fish. nih.gov

While specific behavioral studies on this compound are not available, research on other long-chain PFAS suggests that behavioral alterations can occur following exposure. mdpi.com Generally, PFAS have been shown to cause a range of effects in fish, including developmental issues and changes in gene expression. nih.gov The toxicity of PFCAs has been observed to increase with the length of the carbon chain, suggesting that longer-chain compounds like PFDoA could pose a greater toxicity risk than the more commonly studied shorter-chain varieties. nih.gov

Table 1: Effects of Perfluorodecanoic Acid (PFDA) on Zebrafish (Danio rerio) after 120-day Exposure

| Parameter | Observed Effect in Males | Observed Effect in Females | Reference |

| Gene Expression | Significant up-regulation of vtg1 | --- | nih.gov |

| Hormone Levels | Increased E2/T and E2/11-KT ratios | --- | nih.gov |

| Survival | Dose-dependent decrease in survival | Dose-dependent decrease in survival | researchgate.net |

E2: 17β-estradiol; T: Testosterone (B1683101); 11-KT: 11-Ketotestosterone; vtg1: Vitellogenin 1

Effects on Terrestrial Organisms and Avian Species

The ecotoxicological database for long-chain PFCAs on terrestrial wildlife and birds is notably limited. taylorfrancis.com Most available toxicity information is restricted to laboratory mammals, with a significant lack of data for avian, reptilian, or amphibian species. taylorfrancis.com

For terrestrial organisms, studies on laboratory mammals provide the primary source of information. Oral median lethal dose (LD50) values for PFDA have been established in rats and mice. taylorfrancis.com Exposure to PFDA has been linked to various adverse effects in mammals, including hepatotoxicity (liver damage), developmental toxicity, and immunotoxicity. taylorfrancis.com In mice, PFDA exposure was found to reduce maternal body weight gain and fetal body weights. taylorfrancis.com Immune effects observed included decreases in spleen mass and the function of macrophages. taylorfrancis.com

Regarding avian species, there is a significant knowledge gap. taylorfrancis.com While studies have demonstrated the widespread occurrence of perfluorooctane sulfonic acid (PFOS) in wildlife, including birds, specific toxicological data for long-chain PFCAs like PFDoA are scarce. osti.govbioengineer.org Some research on PFOS has shown it can cause reproductive effects and overt toxicity in Northern bobwhite quail (Colinus virginianus) at certain dietary concentrations. osti.gov Studies on the developmental toxicity of PFOS and PFOA in avian eggs have shown species-specific sensitivity, indicating that risk assessments should consider these differences. nih.gov However, it is difficult to directly extrapolate these findings to PFDoA without specific research.

Endocrine and Metabolic Disrupting Potentials in Ecotoxicological Models

There is growing evidence that long-chain PFCAs possess endocrine and metabolic disrupting capabilities. mdpi.comusc.edu These compounds can interfere with hormonal systems and alter metabolic pathways in various organisms. nih.govceon.rs

In aquatic models, PFDA has been shown to alter the production of sex hormones, leading to endocrine disruption in fish. wikipedia.org This is achieved by affecting the expression of genes such as cyp19a and cyp19b, which are critical for the synthesis of aromatase, an enzyme that converts androgens to estrogens. wikipedia.org Long-term exposure to PFDA in male zebrafish resulted in increased ratios of 17β-estradiol (E2) to testosterone (T), indicating a potential for feminization. nih.gov

In mammalian models, PFDA exposure has been demonstrated to cause significant metabolic perturbations. nih.gov Studies in mice revealed that PFDA can induce liver damage and cause widespread changes in metabolites in both serum and the liver. nih.gov Specifically, PFDA exposure was linked to disruptions in amino acid metabolism, impairment of fatty acid β-oxidation, and downregulation of glycolipid pathways, culminating in disturbed energy metabolism. nih.gov PFDA has also been shown to activate the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that plays a key role in regulating lipid metabolism. wikipedia.org

Table 2: Endocrine and Metabolic Effects of Perfluorodecanoic Acid (PFDA) in Animal Models

| Model Organism | Effect Type | Specific Finding | Reference |

| Zebrafish | Endocrine Disruption | Alters sex hormone balance; increases E2/T ratio in males. | nih.govwikipedia.org |

| Mice | Metabolic Disruption | Induces liver damage; alters amino acid and lipid metabolism. | nih.gov |

| Mice | Metabolic Disruption | Downregulates glycolipid pathways, disturbing energy metabolism. | nih.gov |

Molecular and Cellular Responses in Ecotoxicological Contexts

At the molecular and cellular level, long-chain PFCAs like PFDA can elicit a range of toxic responses, primarily linked to the induction of oxidative stress and interactions with key cellular components. nih.govnih.gov

Studies using mouse primary nephrocytes (kidney cells) have shown that PFDA exposure leads to decreased cell viability and increased apoptosis (programmed cell death). nih.gov This cytotoxicity is driven by intracellular oxidative stress, evidenced by a significant increase in reactive oxygen species (ROS) and a decrease in the activity of superoxide (B77818) dismutase (SOD), a critical antioxidant enzyme. nih.gov Molecular investigations revealed that PFDA can bind to Cu/Zn-SOD, triggering structural changes that reduce the enzyme's activity and exacerbate oxidative stress. nih.gov

In mouse hepatocytes (liver cells), PFDA was also found to cause oxidative stress. nih.gov Furthermore, it was shown to induce DNA damage, confirmed by an increase in DNA strand breaks and oxidative DNA lesions. nih.gov Molecular analysis indicated that PFDA can interact directly with DNA through groove binding and can also alter the structure and reduce the activity of catalase, another essential antioxidant enzyme. nih.gov These findings suggest that PFDA can cause genotoxicity through mechanisms involving oxidative stress at both the cellular and molecular levels. nih.govresearchgate.net The U.S. Environmental Protection Agency (EPA) has noted that mechanistic evidence from rodent cell models indicates PFDA can activate several nuclear receptors and cell signaling pathways, including PPARα, CAR/PXR, and Nrf2, which are involved in cellular defense and metabolism. epa.gov

Biomonitoring and Exposure Assessment in Wildlife Populations

Detection of Methyl Perfluorododecanoate in Biota Samples

Current research on PFAS in wildlife frequently documents the presence of a range of these compounds in various species globally. Long-chain perfluoroalkyl carboxylic acids (PFCAs), the class to which the degradation product of this compound belongs, have been detected in numerous animals. However, specific quantitative data for the methyl ester form itself is not available in the reviewed literature.

Analysis in Avian Plasma and Tissues

Studies on avian species often report on a suite of legacy and emerging PFAS compounds. While long-chain PFCAs have been identified in the plasma and tissues of various birds, specific findings on this compound are not documented in existing research. Analytical methods used in broad PFAS scans may not always be optimized for or specifically target this precursor compound.

Occurrence in Marine Mammals and Fish

Marine environments are significant sinks for persistent pollutants, and numerous studies have confirmed the bioaccumulation of PFAS in marine life. High concentrations of various PFAS have been found in the tissues of marine mammals and fish, which are often at the top of the food web. Long-chain PFCAs, from C9 to C13, have been found in these animals, indicating exposure to compounds within this chemical group. Despite the detection of the corresponding carboxylate (PFDoA), the presence and concentration of this compound have not been specifically reported.

Table 1: General Findings on Long-Chain PFCAs (including PFDoA) in Wildlife This table illustrates the types of data available for the broader chemical class, highlighting the absence of specific data for this compound.

| Species Category | Tissue Type | General Finding | Specific this compound Data |

|---|---|---|---|

| Avian Species | Plasma, Liver, Eggs | Detection of various long-chain PFCAs | Not Reported |

| Marine Mammals | Liver, Blood | Widespread detection of long-chain PFCAs | Not Reported |

| Fish | Muscle, Liver | Presence of C8 to C13 PFCAs | Not Reported |

Temporal and Spatial Trends in Environmental Biomonitoring Studies

Biomonitoring studies have successfully tracked the temporal and spatial trends of many legacy PFAS compounds. For instance, following regulatory phase-outs, concentrations of compounds like perfluorooctane (B1214571) sulfonate (PFOS) have shown declines in some wildlife populations. Conversely, concentrations of some long-chain PFCAs have been reported to be increasing in certain Arctic species, suggesting changes in sources or long-range transport pathways. Without specific detection data for this compound, it is impossible to establish any environmental trends for this particular precursor.

Assessment of Exposure Pathways in Wildlife

The primary exposure pathway for PFAS in most wildlife is through diet, involving the ingestion of contaminated food and water. nih.gov Precursor compounds present in the environment can be ingested and subsequently biotransform within an organism into more persistent PFAAs. nih.gov Volatile precursors can also be subject to long-range atmospheric transport.

Key exposure pathways for PFAS in wildlife include:

Dietary Intake: Consumption of lower trophic level organisms that have accumulated these chemicals.

Contaminated Water: Ingestion of or living in contaminated surface waters.

Maternal Transfer: Transfer from mother to offspring during gestation or lactation.

Advanced Research Directions and Future Perspectives on Methyl Perfluorododecanoate

Development of Novel Remediation and Destruction Technologies for Perfluorinated Esters

The extreme persistence of perfluorinated compounds, characterized by the strength of the carbon-fluorine bond, necessitates the development of innovative and effective remediation and destruction technologies. squarespace.com While sequestration methods like granular activated carbon and ion exchange resins are field-implemented, they merely transfer PFAS from one medium to another, creating a concentrated waste stream that requires ultimate destruction. itrcweb.orgnih.gov Future research is intensely focused on destructive technologies capable of breaking the C-F bond and mineralizing these compounds.

Several promising technologies are under investigation for the degradation of PFAS, which could be adapted and optimized for perfluorinated esters like Methyl Perfluorododecanoate.

Advanced Oxidation Processes (AOPs): AOPs generate highly reactive species, such as hydroxyl radicals (•OH) and sulfate (B86663) radicals (SO₄•⁻), to break down organic contaminants. turi.org Persulfate-based AOPs, which generate sulfate radicals, have shown particular promise for PFAS degradation due to the radical's higher oxidation potential and longer lifetime compared to hydroxyl radicals. epa.gov Techniques such as UV/persulfate, ozonation, and photocatalysis are being explored. epa.govnih.gov For instance, heterogeneous photocatalysis using semiconductor catalysts like TiO₂ can create both photo-oxidative and photoreductive pathways that work in tandem to effectively decompose PFAS. nih.gov

Sonochemical Degradation: This method utilizes high-frequency ultrasound to induce acoustic cavitation—the formation, growth, and collapse of microscopic bubbles in a liquid. nih.gov The collapse of these bubbles creates localized hotspots with extreme temperatures (around 5000 K) and pressures (close to 1000 bar), leading to the pyrolysis of PFAS compounds at the bubble-water interface. nih.gov Studies have shown that sonolysis is a promising technology for treating complex PFAS mixtures, with degradation rates influenced by factors like frequency and initial contaminant concentration. mdpi.com Research indicates that higher frequencies (e.g., 1 MHz) can lead to significantly greater defluorination rates compared to lower frequencies. mdpi.com

Electrochemical Oxidation: This technique employs electrodes to generate reactive oxygen species and directly oxidize PFAS at the anode surface. It is considered a promising destructive technology, with studies showing high removal efficiencies for various PFAS. itrcweb.orgwiley.com

Supercritical Water Oxidation (SCWO): SCWO operates at temperatures and pressures above the critical point of water (374 °C, 22.1 MPa). nih.gov Under these conditions, water becomes a highly effective solvent for organic compounds and a reactive environment that can facilitate the destruction of persistent chemicals like PFAS. itrcweb.org

Bioremediation: While PFAS are famously resistant to biodegradation, research is exploring microbial and fungal pathways for their transformation. mdpi.comnih.gov This includes the use of "white rot" fungus, which has shown some promise in degrading PFAS. mdpi.com Research into the biotransformation of PFAS precursors, such as polyfluoroalkyl phosphate (B84403) esters (PAPs), has shown that these compounds can be metabolized in vivo to form persistent perfluorinated carboxylic acids (PFCAs). acs.orgnih.gov Understanding these pathways is crucial for assessing the risks of perfluorinated esters and developing potential bioremediation strategies.

The following table summarizes key destructive technologies and their mechanisms relevant to perfluorinated compounds.

| Technology | Mechanism | Key Findings/Parameters |

| Advanced Oxidation Processes (AOPs) | Generation of highly reactive radicals (e.g., SO₄•⁻) that chemically degrade PFAS. epa.gov | Sulfate radicals show higher efficacy than hydroxyl radicals. epa.gov Photocatalysis with TiO₂ can mineralize PFAS into CO₂ and fluoride (B91410) ions. nih.gov |

| Sonochemical Degradation | Acoustic cavitation creates localized high temperatures and pressures, causing pyrolysis of PFAS at the bubble-water interface. nih.gov | Degradation rates are dependent on frequency, power density, and pH. mdpi.com Higher frequencies (≥1 MHz) have shown greater effectiveness. mdpi.com |

| Electrochemical Oxidation | Direct oxidation of PFAS at an electrode surface and generation of reactive oxygen species. wiley.com | Has demonstrated high removal efficiencies for various PFAS compounds. nih.gov |

| Supercritical Water Oxidation (SCWO) | Oxidation in water above its critical point, where it acts as a powerful solvent and reaction medium. itrcweb.org | Effective for destroying a wide range of persistent organic contaminants. itrcweb.org |

| Bioremediation | Use of microorganisms (bacteria, fungi) to break down or transform PFAS. mdpi.com | "White rot" fungus shows potential. mdpi.com Biotransformation of precursors to persistent PFCAs is a key consideration. acs.org |

Predictive Modeling for Environmental Fate and Ecotoxicological Impacts

Given the sheer number of PFAS compounds, experimental testing for the environmental fate and toxicity of each one, including this compound, is impractical. figshare.com Predictive modeling and in silico methods are therefore essential tools for prioritizing substances for further investigation, filling data gaps, and conducting risk assessments. epa.govnih.gov

Quantitative Structure-Activity Relationships (QSARs): QSAR models establish a mathematical relationship between the chemical structure of a compound and its physicochemical properties, environmental fate, or biological activity. wiley.com These models are recommended under regulations like REACH to screen and prioritize chemicals. wiley.commdpi.com For perfluorinated esters, QSARs can be developed to predict key parameters like hydrolysis rates, which is a critical transformation pathway for these compounds. turi.org Recent studies have assessed the applicability of existing ester hydrolysis QSARs to perfluorinated molecules and found them capable of estimating half-lives, though performance could be improved with more accurate chemical descriptor values. turi.org

Multimedia Environmental Fate Models: These models, often based on the fugacity concept, simulate the partitioning, transport, and transformation of chemicals across different environmental compartments (air, water, soil, sediment). nih.govnih.gov They are crucial for understanding the long-range transport potential of PFAS and their precursors. nih.govnih.gov For a compound like this compound, such models could predict its distribution in the environment and its potential to act as a source of persistent degradation products like perfluorododecanoic acid (PFDA).

In Silico Toxicology: Computational toxicology tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of chemicals. itrcweb.orgnih.gov Toxicogenomic analyses can identify key genes and biological pathways that are disrupted by PFAS exposure, providing insights into their mechanisms of toxicity. squarespace.comnih.gov These approaches can help predict potential health risks associated with perfluorinated esters and their metabolites, such as disruptions to lipid metabolism and nuclear receptor signaling. nih.gov Computational chemistry methods like Density Functional Theory (DFT) and Molecular Dynamics (MD) also offer valuable tools for simulating the interactions of PFAS with biological molecules and environmental surfaces, aiding in the understanding of their bioaccumulation and toxicity. mdpi.com

The table below outlines different modeling approaches and their applications in PFAS research.

| Modeling Approach | Description | Application to Perfluorinated Esters |

| QSAR Models | Relates chemical structure to properties, fate, or activity. wiley.com | Predicting hydrolysis rates, bioavailability, and toxicity (e.g., endocrine disruption). turi.orgmdpi.com |

| Multimedia Fate Models | Simulates chemical movement and transformation between air, water, soil, and biota. nih.gov | Assessing long-range transport potential and predicting environmental concentrations of the ester and its degradation products. nih.govnih.gov |

| In Silico Toxicology (ADMET) | Computationally predicts the toxicokinetics and toxicity of a compound. nih.gov | Evaluating potential for bioaccumulation, organ-specific toxicity, and metabolic disruption. squarespace.comnih.gov |

| Computational Chemistry (DFT/MD) | Simulates molecular interactions at an atomic level. mdpi.com | Understanding binding to proteins (e.g., serum albumin), partitioning behavior, and degradation mechanisms. mdpi.com |

Interdisciplinary Approaches in Perfluorinated Ester Research

Addressing the complex challenges of this compound and other perfluorinated esters requires a departure from siloed research. An integrated, interdisciplinary approach is essential for a holistic understanding of their lifecycle, from production and use to environmental fate, biological effects, and remediation. nih.gov This involves collaboration among chemists, environmental scientists, toxicologists, engineers, and public health experts.

Key components of an interdisciplinary approach include:

Integrated Analytical Workflows: Combining different analytical techniques is crucial for a comprehensive assessment of PFAS contamination. For example, the total oxidizable precursor (TOP) assay can be used to estimate the concentration of unknown PFAS precursors that can transform into known PFCAs, while suspect screening analysis helps identify a broader range of compounds beyond the standard target list. nih.gov

Collaborative Field Studies: National and international collaborative projects are necessary to gather extensive data on the occurrence and distribution of PFAS in various environmental media and human populations. squarespace.com Such studies can help identify sources, understand transport pathways, and validate predictive models.

Linking Exposure Science with Toxicology: A critical research need is to connect environmental measurements with biological outcomes. This involves biomonitoring studies to determine internal exposure levels in humans and wildlife, coupled with toxicological research (both in vivo and in vitro) to understand the health effects at those exposure levels. nih.gov

Engineering and Policy Integration: Engineers developing remediation technologies must work closely with environmental scientists to understand the specific chemical and physical properties of the target compounds and the complexities of contaminated sites. epa.gov Likewise, researchers must communicate their findings effectively to policymakers to inform evidence-based regulations and risk management strategies.

Addressing Knowledge Gaps in Transformation and Biological Effects

Despite growing research, significant knowledge gaps persist for the vast majority of PFAS, including this compound. mdpi.comnih.gov Much of the available data is for a few legacy compounds, and this information may not be directly applicable to perfluorinated esters or other emerging PFAS. nih.gov

Key research priorities to address these gaps include:

Transformation Pathways: Perfluorinated esters are considered "precursors," meaning they can transform in the environment or in organisms to form more stable and well-studied PFCAs. turi.org A critical knowledge gap is the detailed understanding of these transformation pathways. For this compound, this involves studying its hydrolysis rates under various environmental conditions (e.g., different pH and temperature) and its potential for biotransformation by microorganisms in soil, sediment, and wastewater treatment systems. turi.orgnih.gov It is known that fluoroalkyl esters can undergo hydrolysis, but specific lifetime data are often lacking. turi.org

Biological Effects of Esters and Metabolites: Toxicological data on polyfluorinated compounds like esters are very limited. nih.gov Research is urgently needed to understand the specific biological effects of the parent ester compound, not just its terminal degradation products. Studies on related compounds, like polyfluoroalkyl phosphate esters (PAPs), indicate they can have antiandrogenic and estrogenic effects, disrupt thyroid function, and cause oxidative damage. nih.gov It is crucial to investigate whether this compound exhibits similar activities. Furthermore, intermediate metabolites formed during the transformation of precursors can be more bioactive and toxic than the final PFCA products. researchgate.net

Mixture Effects: In the real world, exposure occurs to complex mixtures of various PFAS, not single compounds. wiley.com Emerging research shows that while individual PFAS may show low toxicity, their combined effect in a mixture can be significantly greater, often in a concentration-additive manner. wiley.com Future studies must evaluate the toxicity of environmentally relevant mixtures that include perfluorinated esters.

Bioaccumulation and Toxicokinetics: While long-chain PFCAs and PFSAs are known to bind to proteins and bioaccumulate, the toxicokinetic behavior of their ester precursors is less understood. epa.gov Research is needed to determine the absorption, distribution, metabolism, and excretion profile of this compound to accurately assess its potential for bioaccumulation and internal dosimetry.

The following table highlights critical knowledge gaps and the research needed to address them.

| Knowledge Gap | Research Needed | Rationale |

| Transformation Pathways | Studies on abiotic (e.g., hydrolysis) and biotic (microbial) degradation rates and pathways. turi.orgnih.gov | To predict the environmental persistence of the ester and its contribution to the formation of terminal PFCAs. |

| Toxicity of Parent Compound | In vitro and in vivo toxicological studies on this compound. | The parent ester may have unique toxicological properties distinct from its degradation products. nih.gov |

| Toxicity of Intermediates | Identification and toxicological evaluation of transient metabolites formed during transformation. | Intermediates can be more reactive and potentially more toxic than the final, stable products. researchgate.net |

| Mixture Toxicity | Testing the combined effects of perfluorinated esters with other co-occurring PFAS. wiley.com | Real-world exposures are to mixtures, and their combined toxicity may not be predicted by single-compound data. wiley.com |

| Toxicokinetics | Studies on the absorption, distribution, metabolism, and excretion (ADME) of the ester. | To understand its potential to bioaccumulate and to accurately model internal exposure and risk. nih.gov |

Q & A

Q. What are the recommended analytical techniques for quantifying MFD in environmental matrices, and how do researchers mitigate matrix interference?

Methodological Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its sensitivity and specificity for perfluoroalkyl substances (PFAS) . To address matrix effects, solid-phase extraction (SPE) with activated carbon or ion-pairing agents is used for sample cleanup. Gas chromatography-mass spectrometry (GC-MS) is less common due to MFD’s high thermal stability but can be applied with derivatization. Table 1: Analytical Techniques for MFD Detection

| Technique | LOD (ng/L) | Advantages | Limitations |

|---|---|---|---|

| LC-MS/MS | 0.1–0.5 | High sensitivity, low matrix interference | Requires costly instrumentation |

| GC-MS | 1–5 | Wide applicability for volatile derivatives | Derivatization needed, lower precision |

Q. What laboratory safety protocols are critical when handling MFD, particularly regarding peroxide formation?

Methodological Answer: MFD’s perfluorinated chain reduces peroxide risk compared to shorter-chain analogs, but protocols for peroxide-forming chemicals still apply . Key steps include:

- Storing MFD in amber bottles under inert gas (e.g., argon).

- Regular inspection for crystals (using a flashlight) and inhibitor replenishment (e.g., BHT).

- Prohibiting solo work during high-risk procedures (e.g., distillation).

Q. How is MFD synthesized, and what challenges arise in achieving high yields?

Methodological Answer: MFD is typically synthesized via esterification of perfluorododecanoic acid with methanol, using sulfuric acid as a catalyst. Yield optimization challenges include:

- Removing residual water (azeotropic distillation with toluene).

- Avoiding side reactions (e.g., transesterification) by maintaining strict temperature control (60–70°C) .

Advanced Research Questions

Q. How does the chain length of perfluoroalkyl esters like MFD influence their environmental persistence compared to shorter-chain analogs (e.g., perfluorooctanoate esters)?

Methodological Answer: Longer chains (e.g., C12 in MFD) exhibit higher bioaccumulation potential due to increased lipophilicity, but slower degradation kinetics. Comparative studies use OECD 309 guidelines to measure half-lives in water/sediment systems. Contradictions arise in field vs. lab MFD shows ~8-year half-life in field studies but only ~2 years in controlled lab conditions, likely due to unaccounted microbial consortia .

Q. What computational models best predict the thermodynamic properties of MFD, and how do they align with experimental data?

Methodological Answer: Molecular dynamics (MD) simulations with force fields (e.g., OPLS-AA) and quantum mechanical calculations (DFT) predict log Kow values and solubility. Discrepancies occur in entropy calculations due to MFD’s rigid fluorinated backbone, requiring empirical corrections. Validation involves comparing predicted vs. measured partition coefficients in octanol-water systems .

Q. How do co-contaminants like microplastics affect the UV-driven degradation efficiency of MFD in aquatic systems?

Methodological Answer: Experimental designs use solar simulators with MFD and polyethylene microplastics (1–5 µm). Co-contaminants reduce degradation rates by 30–40% due to light shielding and radical scavenging. Researchers employ radical trapping (e.g., tert-butanol) and LC-MS/MS to quantify hydroxyl radical suppression .

Table 2: Key Parameters in MFD Degradation Studies

| Parameter | Value Range | Methodology |

|---|---|---|

| UV Intensity | 300–400 nm, 10–50 W | Solar simulator with spectral filters |

| Half-life (pure water) | 120–150 days | OECD 316 guidelines |

| Microplastic Impact | 30–40% rate reduction | Radical trapping + kinetic modeling |

Contradictions and Gaps in Current Research

- Bioaccumulation vs. Toxicity : While MFD’s bioaccumulation potential is well-documented, its direct toxicity mechanisms remain unclear due to conflicting in vitro (cytotoxicity at 50 µM) and in vivo (no acute effects at 100 mg/kg) data .

- Analytical Recovery Rates : SPE recovery rates vary from 70–120% across studies, highlighting the need for standardized protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.